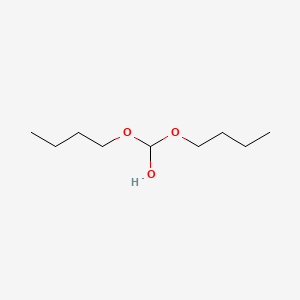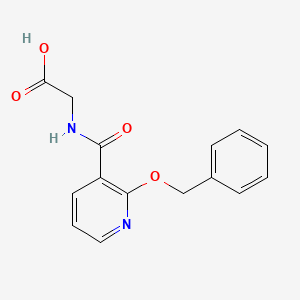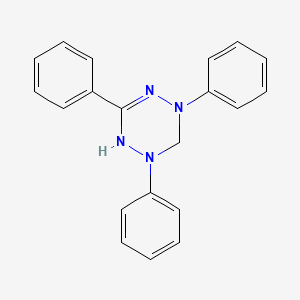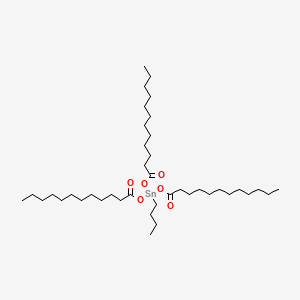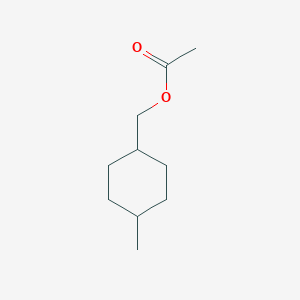
(4-methylcyclohexyl)methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methylcyclohexyl)methyl acetate is an organic compound with the molecular formula C₉H₁₆O₂. It is a colorless liquid with a pleasant, fruity odor, often used in the fragrance and flavor industry. The compound is known for its stability and low toxicity, making it a popular choice for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-methylcyclohexyl)methyl acetate typically involves the esterification of (4-methylcyclohexyl)methanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, where they are mixed and heated to the desired temperature. The product is then purified through distillation to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
(4-Methylcyclohexyl)methyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding (4-methylcyclohexyl)methanol and acetic acid.
Reduction: The compound can be reduced to (4-methylcyclohexyl)methanol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: (4-Methylcyclohexyl)methanol and acetic acid.
Reduction: (4-Methylcyclohexyl)methanol.
Substitution: Various substituted (4-methylcyclohexyl)methyl derivatives depending on the nucleophile used.
科学研究应用
(4-Methylcyclohexyl)methyl acetate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Widely used in the fragrance and flavor industry due to its pleasant odor and stability.
作用机制
The mechanism of action of (4-methylcyclohexyl)methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- Cyclohexylmethyl acetate
- (4-Methylcyclohexyl)methanol
- Cyclohexyl acetate
Uniqueness
(4-Methylcyclohexyl)methyl acetate is unique due to its specific structure, which imparts distinct physical and chemical properties. Its pleasant odor, stability, and low toxicity make it particularly valuable in the fragrance and flavor industry, setting it apart from other similar compounds.
属性
CAS 编号 |
53075-43-7 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC 名称 |
(4-methylcyclohexyl)methyl acetate |
InChI |
InChI=1S/C10H18O2/c1-8-3-5-10(6-4-8)7-12-9(2)11/h8,10H,3-7H2,1-2H3 |
InChI 键 |
WGJWXWQIHHQIRQ-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(CC1)COC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,4]Dithiino[2,3-b][1,4]dithiine](/img/structure/B13758135.png)
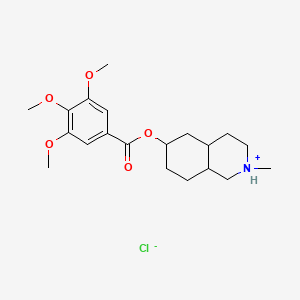
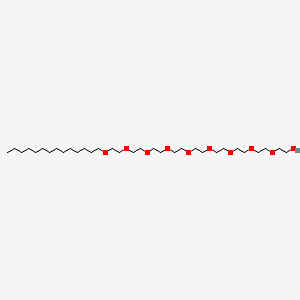

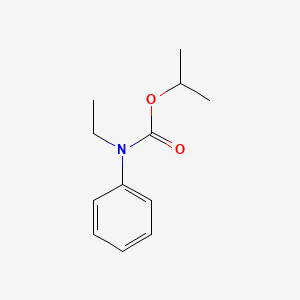
![(1R,9R,10S,12R,13S,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B13758155.png)

